![molecular formula C9H18ClN3 B1457829 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride CAS No. 1375474-63-7](/img/structure/B1457829.png)
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride
Overview
Description
The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. It’s often used in the development of various drugs due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a propane chain with two methyl groups at the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole compounds are highly soluble in water and other polar solvents .Scientific Research Applications
Medicinal Chemistry
Pyrazole-bearing compounds like the one are known for their diverse pharmacological effects. They have been used in the development of drugs with antileishmanial and antimalarial activities . The pyrazole ring is also present in leading drugs such as Celebrex and Sildenafil (Viagra), indicating its significance in medicinal chemistry .
Drug Discovery
Due to their wide range of biological activities, pyrazole derivatives are valuable in drug discovery for treating diseases such as cancers, respiratory diseases, infections, and neurological disorders .
Agrochemistry
In agrochemical research, pyrazole compounds serve as building blocks for designing pesticides and herbicides, contributing to the development of new agricultural products .
Coordination Chemistry
Pyrazoles act as bifunctional ligands for metal catalysis, playing a crucial role in coordination chemistry applications .
Organometallic Chemistry
These compounds are involved in organometallic chemistry where they are used to synthesize complex molecules for various industrial applications .
Material Science
Recent advances in pyrazoles’ chemistry include their use in materials science, particularly in synthesizing novel derivatives and studying their properties for potential use in new materials .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-5-11-12(4)6-7;/h5-6,8H,10H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKNONBJPHWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN(N=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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